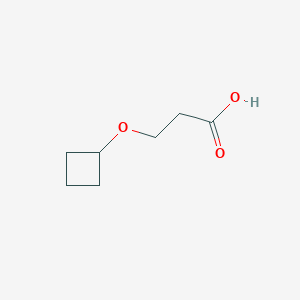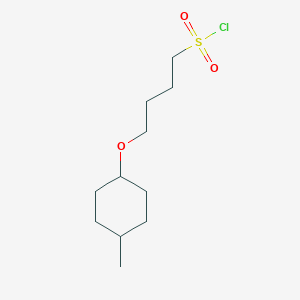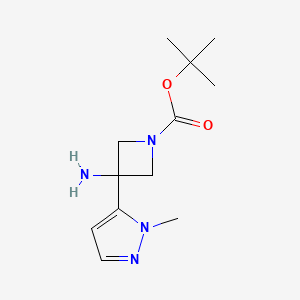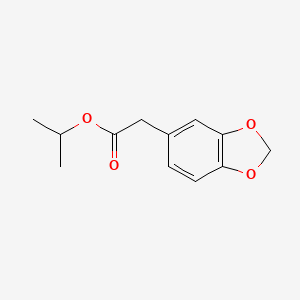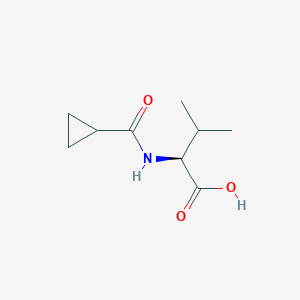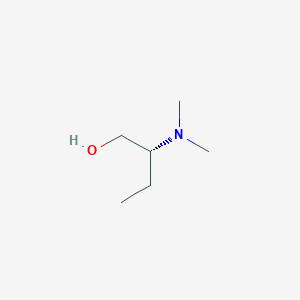
(2R)-2-(dimethylamino)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(dimethylamino)butan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a dimethylamino group attached to the second carbon of a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)butan-1-ol can be achieved through several methods. One common approach involves the reaction of ®-2-chlorobutan-1-ol with dimethylamine. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as halides or other amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (2R)-2-(dimethylamino)butan-2-one.
Reduction: Formation of (2R)-2-(dimethylamino)butane.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
(2R)-2-(dimethylamino)butan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The hydroxyl group can also engage in hydrogen bonding, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(dimethylamino)butan-1-ol
- (2R)-2-(methylamino)butan-1-ol
- (2R)-2-(ethylamino)butan-1-ol
Uniqueness
(2R)-2-(dimethylamino)butan-1-ol is unique due to its specific stereochemistry and the presence of the dimethylamino group. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications where chirality and functional group interactions are crucial.
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(5-8)7(2)3/h6,8H,4-5H2,1-3H3/t6-/m1/s1 |
InChI Key |
LUWCDIUTGJVEQX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CO)N(C)C |
Canonical SMILES |
CCC(CO)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


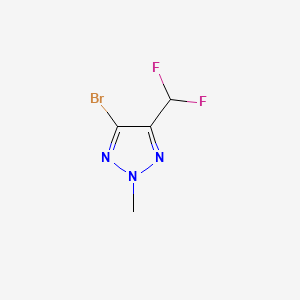
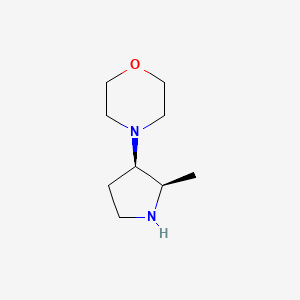
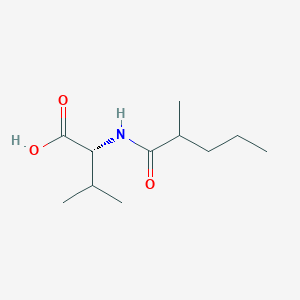

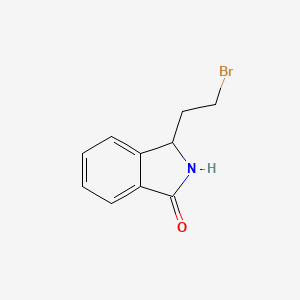
![1-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13489273.png)
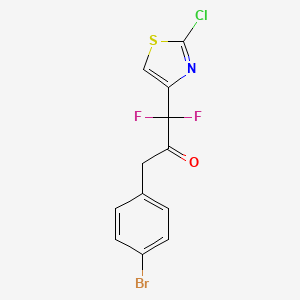
![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)
